1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid
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Overview
Description
1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid is a complex organic compound that combines the structural features of adamantane, piperazine, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves multiple steps, starting with the preparation of the adamantyl and trifluoromethylphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include trifluoromethylating agents and adamantyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and adamantyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:
Biology: Studied for its potential biological activity, including its interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Adamantyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(2-Adamantyl)-4-(trifluoromethyl)piperazine: Similar structure but without the phenylmethyl group, leading to variations in reactivity and applications.
Uniqueness
1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the adamantyl and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3N2.C2H2O4/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15;3-1(4)2(5)6/h1-4,15-16,18-19,21H,5-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTWFKJZTMTLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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